

# Application Notes and Protocols for Onilcamotide Clinical Trials

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## Compound of Interest

Compound Name: Onilcamotide

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These application notes provide a detailed overview of the patient selection criteria for clinical trials involving **Onilcamotide**, a peptide-based cancer vaccine. The information is compiled from the phase 2b BRaVac trial (NCT04114825) and is intended to guide researchers in designing future studies and identifying suitable patient cohorts.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Patient Selection Criteria

The selection of patients for **Onilcamotide** clinical trials is critical to ensure the safety of the participants and the integrity of the study data. The criteria for the BRaVac phase 2b trial provide a strong framework for future investigations.

## Inclusion Criteria

Patients must meet all of the following criteria to be considered for enrollment:

Criteria	Specification	Source
Diagnosis	Histologically confirmed prostatic adenocarcinoma with biochemical recurrence (BCR) within 3 years of radical prostatectomy (RP) or definitive radiotherapy (RT). No distant metastasis confirmed by CT imaging and bone scintigraphy.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Biochemical Recurrence (BCR) after Radical Prostatectomy (RP)	- PSA $\geq 0.2$ ng/mL- PSA Doubling Time (PSADT) $>3$ months and $<12$ months	<a href="#">[1]</a> <a href="#">[2]</a>
Biochemical Recurrence (BCR) after Radiotherapy (RT)	- PSA $>$ nadir + 2 ng/mL- PSADT $>3$ months and $<12$ months	<a href="#">[1]</a> <a href="#">[2]</a>
Performance Status	Eastern Cooperative Oncology Group (ECOG) performance status of 0, 1, or 2.	<a href="#">[1]</a> <a href="#">[3]</a>
Hematological Function	- Hemoglobin $\geq 5.6$ mmol/L- Absolute granulocyte count $\geq 1.5 \times 10^9$ /L- Platelets $\geq 100 \times 10^9$ /L	<a href="#">[1]</a> <a href="#">[4]</a>
Hepatic Function	- Total bilirubin $\leq 1.5 \times$ upper limit of normal (ULN)- Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) $\leq 2.5 \times$ ULN	<a href="#">[1]</a> <a href="#">[3]</a>
Renal Function	Creatinine $\leq 1.5 \times$ ULN	<a href="#">[1]</a> <a href="#">[3]</a>

## Exclusion Criteria

Patients meeting any of the following criteria are not eligible for enrollment:

Criteria	Specification	Source
Androgen Deprivation Therapy (ADT)	- Currently receiving ADT or considered a candidate for immediate ADT.- Prior ADT is exclusionary unless it was administered for $\leq 36$ months in the neoadjuvant/adjuvant setting and concluded $\geq 9$ months before randomization.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Planned Salvage Therapy	Planned salvage therapy with radiation treatment or radical prostatectomy.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Testosterone Levels	Castrate level of serum testosterone $< 50$ ng/dL at screening.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Prostate-Specific Antigen (PSA)	PSA $> 10$ ng/mL.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

## Experimental Protocols

The following are generalized protocols for key laboratory assessments required for patient screening in **Onilcamotide** clinical trials. These should be adapted to the specific standard operating procedures of the testing laboratory.

### Prostate-Specific Antigen (PSA) Measurement

Principle: The measurement of serum PSA levels is a critical component of both inclusion and exclusion criteria. It is used to define biochemical recurrence and to monitor disease progression.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Methodology:

- Sample Collection: Collect whole blood in a serum separator tube (SST).

- **Sample Processing:** Allow the blood to clot at room temperature for at least 30 minutes. Centrifuge at 1000-1300 x g for 15 minutes to separate the serum.
- **Analysis:** Analyze the serum for PSA concentration using a validated immunoassay (e.g., chemiluminescent immunoassay). The assay should be calibrated according to the manufacturer's instructions.
- **PSA Doubling Time (PSADT) Calculation:** PSADT should be calculated using at least three PSA values obtained over a period of at least 6 months, with the last two values rising. The calculation can be performed using the natural logarithm of 2 (approximately 0.693) divided by the slope of the linear regression of the natural logarithm of PSA values over time.

## Serum Creatinine Measurement (for Renal Function Assessment)

**Principle:** Serum creatinine levels are used to assess renal function, which is important for ensuring the patient can safely metabolize and excrete the investigational product.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

**Methodology (Jaffe Rate Method):**

- **Sample Collection:** Collect whole blood in a serum separator tube (SST).
- **Sample Processing:** Allow the blood to clot and centrifuge to separate the serum.
- **Analysis:** The Jaffe rate method involves the reaction of creatinine with alkaline picrate to form a colored complex. The rate of color formation is proportional to the creatinine concentration. The analysis is typically performed on an automated clinical chemistry analyzer.
- **Reporting:** Results are reported in mg/dL or  $\mu\text{mol/L}$ . The upper limit of normal (ULN) is laboratory-dependent.

## Liver Function Tests (ALT, AST, ALP)

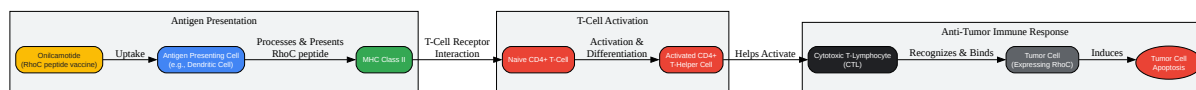
**Principle:** Measurement of liver enzymes is crucial to rule out significant hepatic dysfunction that could affect drug metabolism or indicate underlying liver disease.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

### Methodology:

- **Sample Collection:** Collect whole blood in a serum separator tube (SST).
- **Sample Processing:** Separate serum by centrifugation after clotting.
- **Analysis:**
  - **ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase):** These are typically measured using enzymatic rate methods on an automated clinical chemistry analyzer. The rate of consumption of NADH, measured by a decrease in absorbance at 340 nm, is proportional to the enzyme activity.
  - **ALP (Alkaline Phosphatase):** This is commonly measured using a colorimetric assay where ALP catalyzes the hydrolysis of a substrate (e.g., p-nitrophenyl phosphate) to produce a colored product. The rate of color formation is proportional to the ALP activity.
- **Reporting:** Results are reported in Units per liter (U/L). The upper limit of normal (ULN) is specific to each laboratory.

## Visualizations

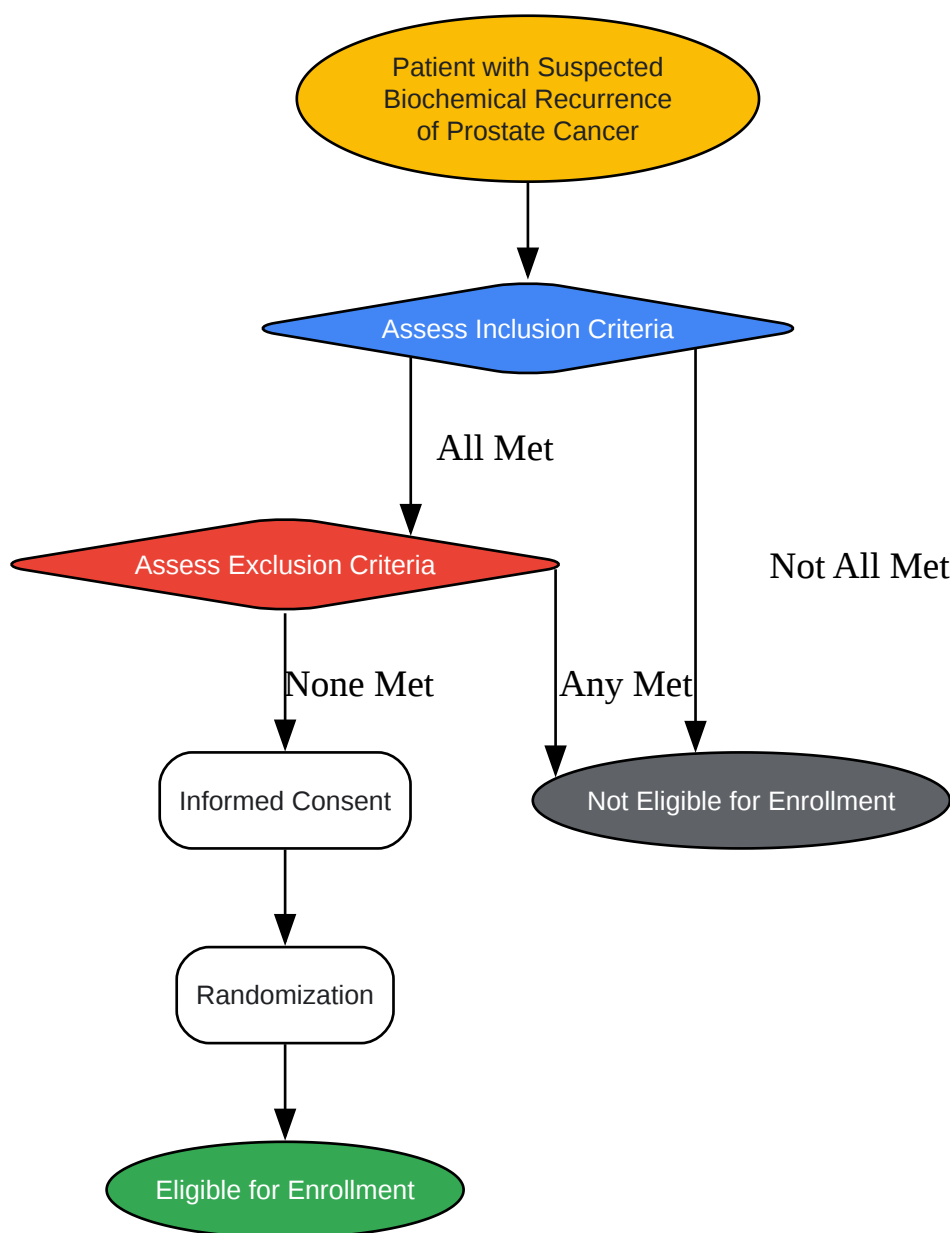
### Onilcamotide Mechanism of Action

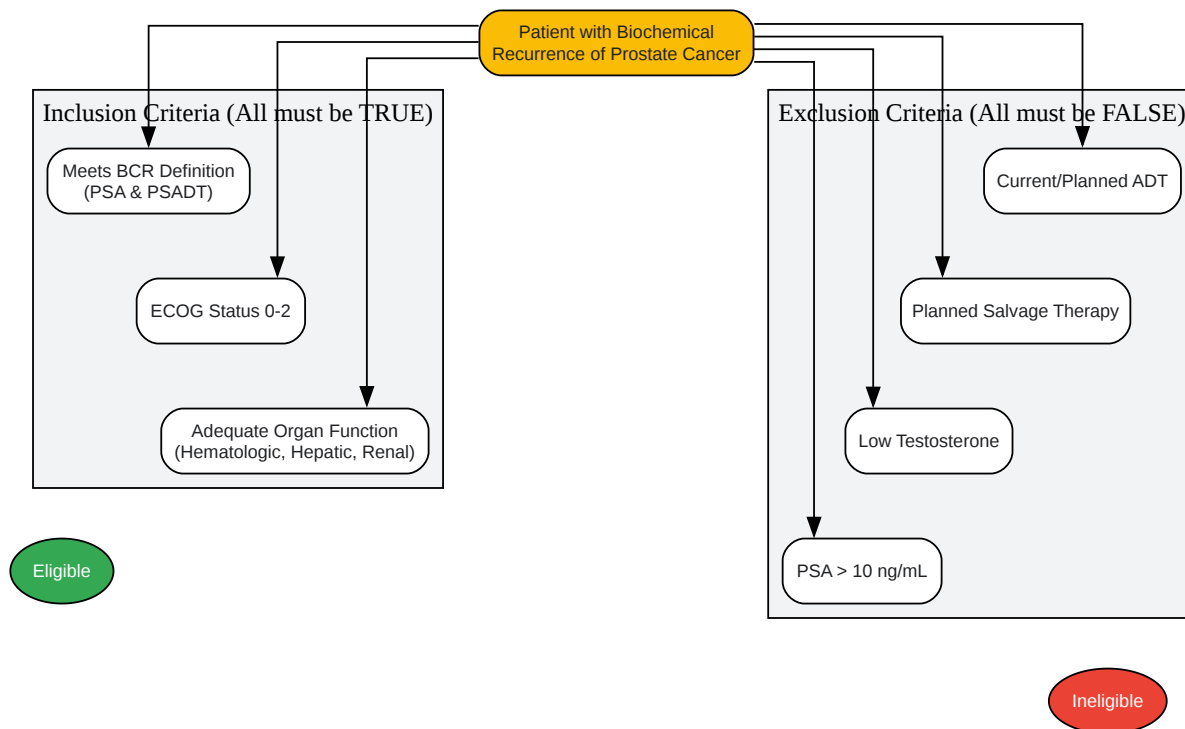


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Caption: **Onilcamotide** stimulates an anti-tumor immune response.

## Patient Screening and Enrollment Workflow





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